molecular formula C25H22ClFP+ B11953586 (4-Fluorobenzyl)(triphenyl)phosphonium chloride

(4-Fluorobenzyl)(triphenyl)phosphonium chloride

Cat. No.: B11953586
M. Wt: 407.9 g/mol
InChI Key: CBHDAHHYMRXLIP-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)(triphenyl)phosphonium chloride is a chemical compound with the molecular formula C25H21ClFP and a molecular weight of 406.87 g/mol . It is a phosphonium salt that features a 4-fluorobenzyl group attached to a triphenylphosphonium moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)(triphenyl)phosphonium chloride typically involves the reaction of triphenylphosphine with 4-fluorobenzyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobenzyl)(triphenyl)phosphonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide or potassium carbonate, which facilitate nucleophilic substitution. Solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and control the reaction environment .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives .

Mechanism of Action

The mechanism of action of (4-Fluorobenzyl)(triphenyl)phosphonium chloride involves its interaction with cellular membranes and its ability to cross lipid bilayers. The phosphonium moiety facilitates its accumulation in mitochondria, making it useful in studies of mitochondrial function and targeting .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in (4-Fluorobenzyl)(triphenyl)phosphonium chloride imparts unique properties, such as increased lipophilicity and potential for specific interactions in biological systems. This makes it particularly useful in studies involving fluorinated compounds and their biological effects .

Properties

Molecular Formula

C25H22ClFP+

Molecular Weight

407.9 g/mol

IUPAC Name

(4-fluorophenyl)methyl-triphenylphosphanium;hydrochloride

InChI

InChI=1S/C25H21FP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;

InChI Key

CBHDAHHYMRXLIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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